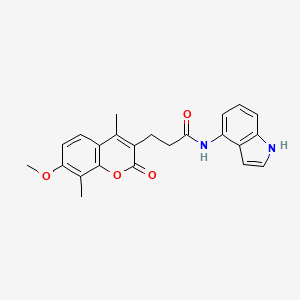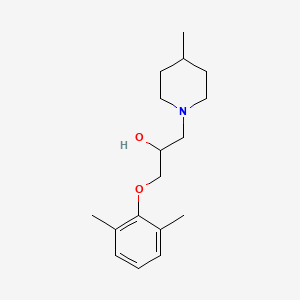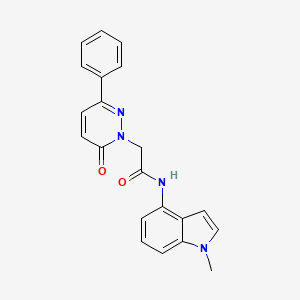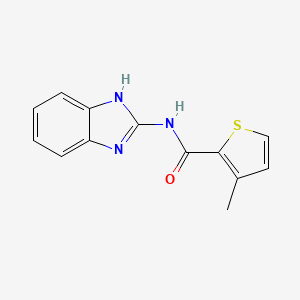![molecular formula C25H31NO6 B15102307 methyl N-[3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoyl]-beta-alaninate](/img/structure/B15102307.png)
methyl N-[3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoyl]-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate typically involves multiple steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen] core.
Functionalization: The core structure is then functionalized to introduce the methyl and oxo groups.
Coupling with beta-alanine: The final step involves coupling the functionalized core with beta-alanine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Wirkmechanismus
The mechanism of action of methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate
- Methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-gamma-alaninate
- Methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-delta-alaninate
Uniqueness
The uniqueness of methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C25H31NO6 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
methyl 3-[3-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)propanoylamino]propanoate |
InChI |
InChI=1S/C25H31NO6/c1-16-18(6-7-22(27)26-13-9-23(28)30-2)24(29)31-21-15-20-17(14-19(16)21)8-12-25(32-20)10-4-3-5-11-25/h14-15H,3-13H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
BHPIDOULGQIMAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CCC(=O)NCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((4-fluorophenyl)acetyl)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B15102236.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B15102247.png)


![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15102261.png)
![methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B15102269.png)

![methyl 2-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B15102273.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B15102279.png)

![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide](/img/structure/B15102296.png)
![ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B15102302.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B15102304.png)
![N'~1~,N'~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B15102314.png)
